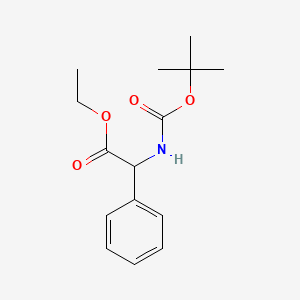
Ethyl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE typically involves the reaction of ethyl 2-amino-2-phenylacetate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amine group, preventing it from reacting under various conditions.
Industrial Production Methods
Industrial production of ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Hydrolysis: 2-amino-2-phenylacetic acid.
Substitution: Various substituted esters or amides.
Reduction: 2-(tert-butoxycarbonylamino)-2-phenylethanol.
Scientific Research Applications
ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of peptide and protein derivatives.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}oxazole-5-carboxylate
Uniqueness
ETHYL 2-{[(TERT-BUTOXY)CARBONYL]AMINO-2-PHENYLACETATE is unique due to its specific structure, which includes a phenyl group and an ethyl ester. This combination provides distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
InChI |
InChI=1S/C15H21NO4/c1-5-19-13(17)12(11-9-7-6-8-10-11)16-14(18)20-15(2,3)4/h6-10,12H,5H2,1-4H3,(H,16,18) |
InChI Key |
SVVFGELNOKOLQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















